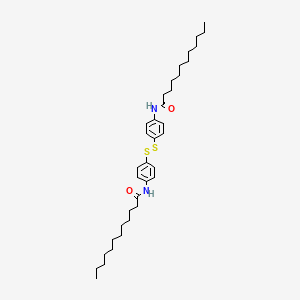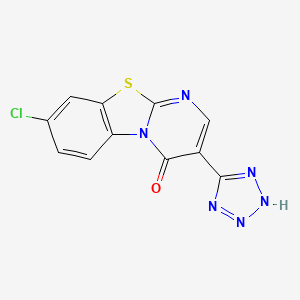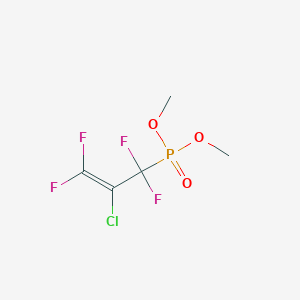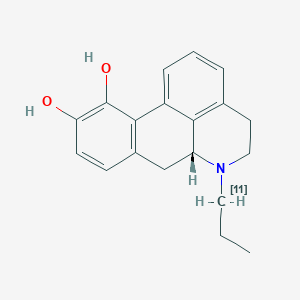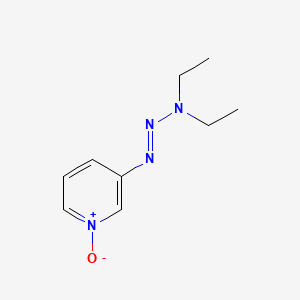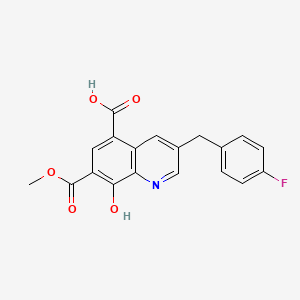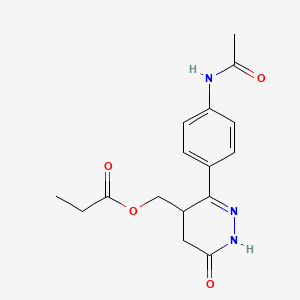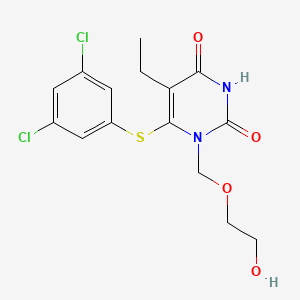
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil is a synthetic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3,5-dichlorophenyl group and the thioether linkage in its structure makes it a unique molecule with specific properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil typically involves the introduction of the 3,5-dichlorophenylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with a thiol group. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Substitution: The uracil ring can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaH, DMF, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the uracil ring.
Applications De Recherche Scientifique
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,5-dichlorophenyl group and the thioether linkage may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Phenylthio)uracil: Lacks the 3,5-dichloro substitution, which may affect its reactivity and biological activity.
6-(3,5-Dimethylphenyl)thio)uracil: Contains methyl groups instead of chlorine atoms, leading to different chemical and biological properties.
Uniqueness
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil is unique due to the presence of the 3,5-dichlorophenyl group, which can influence its reactivity, stability, and biological activity
Propriétés
Numéro CAS |
137897-93-9 |
|---|---|
Formule moléculaire |
C15H16Cl2N2O4S |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
6-(3,5-dichlorophenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16Cl2N2O4S/c1-2-12-13(21)18-15(22)19(8-23-4-3-20)14(12)24-11-6-9(16)5-10(17)7-11/h5-7,20H,2-4,8H2,1H3,(H,18,21,22) |
Clé InChI |
MHEVAGSEJUCLJG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




